molecular formula C22H21N5OS B2941076 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1170166-68-3

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2941076
CAS RN: 1170166-68-3
M. Wt: 403.5
InChI Key: AUPBMUKTDOTHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of the benzimidazole unit in the compound suggests potential utility in cancer treatment. It can act as an inhibitor to certain cancer cell lines, potentially leading to new chemotherapy agents .

Anti-HIV Properties

Compounds containing benzimidazole have shown promise as anti-HIV agents. The structural similarity to known anti-HIV compounds suggests that this compound could be explored for its efficacy against HIV, contributing to the development of new antiretroviral drugs .

Anticonvulsant Effects

The benzimidazole core is also associated with anticonvulsant effects. This compound could be investigated for its potential to prevent or reduce the severity of seizures, which could be beneficial in the treatment of epilepsy .

Antimalarial Applications

Thiazole and benzimidazole moieties are known to exhibit antimalarial activity. This compound could be a candidate for the synthesis of new antimalarial drugs, aiding in the fight against malaria .

Anti-inflammatory Uses

Benzimidazole derivatives can serve as anti-inflammatory agents. This compound’s structure indicates potential use in developing treatments for various inflammatory disorders .

Enzymatic Inhibition

The compound could be explored as an enzymatic inhibitor, targeting specific enzymes involved in disease processes. This application could lead to the development of new drugs for diseases where enzyme inhibition is a key therapeutic strategy .

Antiviral Capabilities

Given the biological activity of benzimidazole and thiazole derivatives, this compound might be used to develop new antiviral agents, possibly offering treatment options for viral infections .

Antibacterial and Antifungal Properties

The compound’s structural features suggest potential antibacterial and antifungal applications. It could be part of new antimicrobial drugs, addressing the growing concern of antibiotic resistance .

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c28-22(19-15-29-21(25-19)16-6-2-1-3-7-16)27-12-10-26(11-13-27)14-20-23-17-8-4-5-9-18(17)24-20/h1-9,15H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPBMUKTDOTHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

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